molecular formula C19H28N6O3 B2914716 8-(2-methoxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887215-83-0

8-(2-methoxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2914716
CAS No.: 887215-83-0
M. Wt: 388.472
InChI Key: WOQYDTRVXWROLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-methoxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-dione derivative supplied for research purposes. This compound features a complex molecular architecture with an imidazo[2,1-f]purine core, which is of significant interest in medicinal chemistry for the development of novel therapeutic agents. The structure includes a 2-methoxyethyl substituent at the 8-position and a piperidine-containing side chain at the 3-position, contributing to its potential physicochemical and binding properties . While the specific biological profile of this compound is still under investigation, functionalized purine-2,6-diones as a class have been identified as key scaffolds in drug discovery. Recent scientific literature highlights analogous compounds as potent inhibitors of specific enzymatic targets, such as NUDT5, which plays a critical role in nuclear ATP production and gene expression within hormone-dependent cancer cells . Inhibition of such pathways represents a promising strategy for disrupting cancer cell proliferation. Furthermore, related cationic amphiphilic drugs are known to inhibit lysosomal phospholipase A2 (PLA2G15), a mechanism linked to drug-induced phospholipidosis, making this chemical class relevant for investigating drug toxicity and lipid metabolism . This product is intended for non-clinical research, including but not limited to, exploratory biochemical screening, structure-activity relationship (SAR) studies, and the development of novel oncology therapeutics. Researchers can leverage this compound as a valuable chemical tool to probe complex biological pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(2-methoxyethyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O3/c1-14-13-25-15-16(20-18(25)23(14)11-12-28-3)21(2)19(27)24(17(15)26)10-9-22-7-5-4-6-8-22/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQYDTRVXWROLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCN4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and pharmacologically related imidazopurine-dione derivatives:

Compound Molecular Formula Key Substituents Receptor Affinity (Ki) Key Findings Reference
Target Compound : 8-(2-methoxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl) C21H31N7O3 (est.) 8-(2-methoxyethyl), 1,7-dimethyl, 3-(piperidinylethyl) Not reported Hypothesized improved solubility and reduced α1-adrenergic side effects vs. arylpiperazine analogs.
AZ-853 : 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl- C26H31FN6O2 8-(4-(2-fluorophenylpiperazinyl)butyl), 1,3-dimethyl 5-HT1A: 0.6 nM Potent antidepressant (FST), partial 5-HT1A agonist, moderate brain penetration.
AZ-861 : 1,3-dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl) C27H31F3N6O2 8-(4-(3-trifluoromethylphenylpiperazinyl)butyl), 1,3-dimethyl 5-HT1A: 0.2 nM Stronger 5-HT1A agonism, lower brain penetration, induces lipid metabolism disturbances.
Compound 3i : 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl- C25H31FN6O2 8-(5-(2-fluorophenylpiperazinyl)pentyl), 1,3,7-trimethyl 5-HT1A: <10 nM (est.) Antidepressant (FST, 2.5 mg/kg), anxiolytic, moderate metabolic stability.
Compound 4b : 2-pyrimidinyl-piperazinyl-butyl derivative C22H26N8O2 8-(pyrimidinyl-piperazinyl-butyl) 5-HT1A antagonist High metabolic stability, dual antidepressant/anxiolytic activity at 1.25 mg/kg.
Compound 5 : 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl))-1,3-dimethyl- C25H30N6O4 8-(dihydroisoquinolin-butyl), 6,7-dimethoxy 5-HT1A: High affinity Dual 5-HT1A/PDE4B/PDE10A activity, preclinical candidate.

Structural and Functional Insights

Substituent Effects on Receptor Binding: Piperidine vs. Aryl vs. Alkyl Groups: AZ-853/861 and Compound 3i feature arylpiperazine moieties (fluorophenyl/trifluoromethylphenyl), enhancing 5-HT1A affinity via hydrophobic interactions. The target compound lacks an aryl group, which may lower receptor potency but reduce off-target effects (e.g., α1-adrenergic blockade linked to hypotension) .

Pharmacokinetic and Safety Profiles :

  • Metabolic Stability : The target’s 2-methoxyethyl group may improve metabolic stability compared to alkyl chains (e.g., AZ-853’s butyl linker), as seen in Compound 4b’s pyrimidinyl group enhancing microsomal stability .
  • Brain Penetration : Shorter ethyl linkers (target compound) may enhance brain uptake vs. longer chains (e.g., pentyl in Compound 3i), though AZ-853’s fluorophenyl group balances lipophilicity and penetration .

Therapeutic Potential: Antidepressant Efficacy: Compounds with higher 5-HT1A affinity (AZ-861: Ki = 0.2 nM) show stronger antidepressant effects in FST but may have worse safety profiles (e.g., AZ-861’s lipid disturbances) . Dual Activity: Compound 4b’s 5-HT1A antagonism and anxiolytic effects highlight structural flexibility for multifunctional ligands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.